molecular formula C21H19ClF3N3O B2693565 (3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1210371-76-8

(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2693565
CAS No.: 1210371-76-8
M. Wt: 421.85
InChI Key: UPCKOCONOIWXRD-UHFFFAOYSA-N
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Description

The compound (3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a structurally complex molecule featuring a benzimidazole core substituted with a trifluoromethyl group at position 2. This heterocyclic system is linked via a methylene bridge to the piperidine ring, which is further functionalized with a 3-chlorophenyl methanone group.

For example, compounds with benzimidazole-piperidine scaffolds are typically synthesized via coupling reactions using carbodiimide-based reagents (e.g., HBTU) to form amide or ketone linkages, as seen in the synthesis of related structures .

Properties

IUPAC Name

(3-chlorophenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O/c22-16-5-3-4-15(12-16)19(29)27-10-8-14(9-11-27)13-28-18-7-2-1-6-17(18)26-20(28)21(23,24)25/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKOCONOIWXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This compound is a complex organic molecule, and its specific biological activity could depend on a variety of factors. It’s possible that this compound could interact with various biological targets, given its structural features. For instance, the presence of a benzimidazole moiety could suggest potential interactions with various enzymes or receptors . .

Biological Activity

The compound (3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone , also known by its IUPAC name, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClF3N2OC_{21}H_{22}ClF_3N_2O, with a molecular weight of 441.95 g/mol. The structure features a chlorophenyl group, a trifluoromethyl-substituted benzimidazole moiety, and a piperidine ring, which contribute to its pharmacological properties.

Research indicates that the compound may act through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the benzimidazole moiety suggests potential inhibition of certain enzymes involved in cancer progression.
  • Receptor Modulation : Its structural components may allow interaction with various receptors, including G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer activity of compounds related to benzimidazole derivatives. For instance:

  • Case Study : A study on similar benzimidazole derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be below 10 µM for several derivatives, indicating significant cytotoxicity .
CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa7.5
Target CompoundMCF-7<10

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research has shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Case Study : A derivative with a similar structure demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli .
BacteriaInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses:

  • Research Findings : A study highlighted that certain benzimidazole derivatives significantly reduced TNF-alpha levels in vitro, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzimidazole Derivatives with Trifluoromethyl Groups
  • Compound 65 from : Structure: (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Key Features:
  • Trifluoromethyl group on the benzimidazole at position 2.
  • Piperidine ring substituted with a 2-(trifluoromethyl)phenyl group.
    • Comparison:
  • The target compound differs in the substitution pattern on the piperidine ring (3-chlorophenyl vs. 2-(trifluoromethyl)phenyl).
  • Synthesis Yield: 67% for Compound 65, suggesting efficient coupling under mild conditions .
Fluorophenyl-Substituted Benzimidazoles
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ():
    • Structure: Fluorine at the para position of the benzimidazole-linked phenyl ring.
    • Key Features:
  • Lacks the piperidine-methanone scaffold but shares a benzimidazole core. Comparison:
  • The fluorine substituent is less electron-withdrawing than trifluoromethyl, which may reduce metabolic stability but improve solubility .

Piperidine vs. Piperazine Scaffolds

  • Piperazine Derivatives (): Example: (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone Key Features:
  • Piperazine ring (two nitrogen atoms) instead of piperidine (one nitrogen).
  • Comparison:
  • Piperazine derivatives may exhibit altered pharmacokinetics, such as enhanced water solubility, compared to piperidine-based compounds .

Aryl Substituent Variations

  • 3-Chlorophenyl vs. 4-Trifluoromethylphenyl ():
    • Example: {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
    • Key Features:
  • Trifluoromethylphenyl group at position 4.
    • Comparison:
  • The 3-chlorophenyl group in the target compound may occupy a distinct spatial orientation in binding sites compared to para-substituted analogs, influencing selectivity .

Key Findings and Implications

Substituent Position Matters : Ortho-substituted aryl groups (e.g., 2-(trifluoromethyl)phenyl in Compound 65) may introduce steric clashes, whereas meta-substituted groups (e.g., 3-chlorophenyl in the target compound) could optimize binding .

Trifluoromethyl vs. Halogens : The -CF₃ group enhances metabolic stability compared to -Cl or -F, but may reduce solubility .

Scaffold Flexibility : Piperidine vs. piperazine rings offer distinct conformational and electronic profiles, influencing target selectivity and ADME properties .

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